molecular formula C19H19ClN4O2 B3010674 N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1421493-05-1

N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B3010674
CAS No.: 1421493-05-1
M. Wt: 370.84
InChI Key: BPYBTGARIREMIH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 5-cyanopyridin-2-yloxy group at the 4-position and a 4-chlorobenzyl carboxamide moiety. This compound is structurally categorized within the piperidine-carboxamide family, which is notable for its versatility in medicinal chemistry, particularly in targeting enzymes or receptors involved in metabolic and signaling pathways.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-16-4-1-14(2-5-16)12-23-19(25)24-9-7-17(8-10-24)26-18-6-3-15(11-21)13-22-18/h1-6,13,17H,7-10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYBTGARIREMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, its applications in cancer treatment, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C19_{19}H19_{19}ClN4_{4}O2_{2}
  • Molecular Weight : 370.8 g/mol
  • CAS Number : 1421493-05-1

The structure includes a piperidine ring, a chlorobenzyl group, and a cyanopyridine moiety, which are crucial for its biological interactions. The presence of these functional groups suggests potential activity against various diseases, particularly cancer.

Research indicates that this compound may interact with specific proteins involved in cell signaling pathways. Preliminary studies suggest that it could inhibit mitogen-activated protein kinase (MAPK) pathways, which are essential in cancer progression and cellular signaling. This inhibition could lead to reduced proliferation of cancer cells and enhanced apoptosis.

In Vitro Studies

Several studies have evaluated the compound's biological activity through various assays:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell lines, particularly by targeting kinases involved in tumor growth. For instance, similar compounds have demonstrated significant inhibition of MCF-7 breast cancer cells with IC50_{50} values ranging from 0.87 to 12.91 µM, outperforming standard treatments like 5-Fluorouracil (5-FU) .
  • Enzyme Inhibition :
    • The compound's structure suggests potential as an enzyme inhibitor. Research on related piperidine derivatives has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, with IC50_{50} values indicating moderate to strong activity .
  • Binding Studies :
    • Docking studies have revealed that the compound can effectively bind to target proteins, suggesting a mechanism of action that involves modulation of protein function .

Case Study 1: Cancer Cell Line Inhibition

In a study published in the Brazilian Journal of Pharmaceutical Sciences, derivatives similar to this compound were synthesized and tested against various cancer cell lines. The results indicated that these compounds exhibited selective toxicity towards cancerous cells while sparing normal cells, highlighting their potential for therapeutic applications .

Case Study 2: Enzyme Activity

A study on synthesized piperidine derivatives demonstrated significant enzyme inhibition properties. Compounds were tested for their ability to inhibit urease and AChE, with some achieving IC50_{50} values as low as 0.63 µM for urease inhibition . This underscores the potential dual role of such compounds in both cancer treatment and enzyme-related disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three key analogs from the literature:

Table 1: Comparative Analysis of Piperidine-Carboxamide Derivatives

Compound Name Key Substituents Molecular Weight (ESI-MS) Yield (%) Biological Activity/Notes
N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide 4-chlorobenzyl, 5-cyanopyridin-2-yloxy Not reported Not reported Hypothesized kinase/antimicrobial activity
4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (13a) 4-chlorobenzyloxy, 2-hydroxybenzaldehyde 260.9 [M+H]+ 49.1 Synthetic intermediate; no bioactivity reported
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (25) 4-iodophenyl, benzodiazol-1-yl Not reported Not reported Optimized for 8-oxo inhibition; high selectivity
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) 3-chloro-CF3-pyridyl, 4-methoxypyridyl Not reported Not reported Potent bacterial phosphopantetheinyl transferase inhibitor

Key Structural and Functional Insights

Substituent Effects on Bioactivity The 4-chlorobenzyl group in the target compound is shared with 13a, a synthetic intermediate . However, unlike 13a, the target molecule’s piperidine-carboxamide scaffold may enhance binding to biological targets, as seen in 25, which uses a benzodiazol-1-yl group for selective 8-oxo inhibition .

Synthetic Accessibility Yields for benzaldehyde intermediates like 13a–c (~49–50%) suggest challenges in introducing bulky substituents (e.g., dichlorobenzyl or fluorobenzyl). The target compound’s synthesis may face similar hurdles due to its cyanopyridine substituent.

Biological Relevance While ML267 demonstrates potent antimicrobial activity via phosphopantetheinyl transferase inhibition , the target compound’s cyano group may confer distinct target selectivity. In contrast, 25 highlights the importance of halogenated aryl groups (e.g., 4-iodophenyl) in enhancing selectivity for oxidative stress-related targets .

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